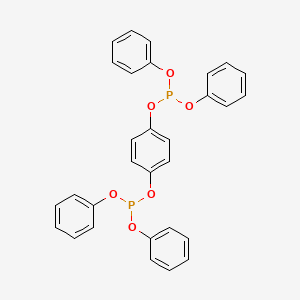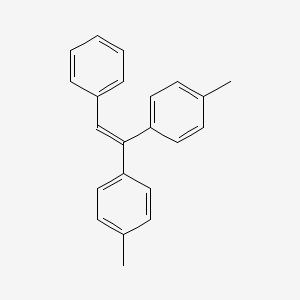
1,2-Benzenediol, 4-methyl, bis-TMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 4-methyl, bis-TMS, also known as 4-Methylcatechol bis(trimethylsilyl) ether, is an organic compound with the molecular formula C7H8O2. It is a derivative of catechol, where the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 4-methyl, bis-TMS can be synthesized through the silylation of 4-methylcatechol. The reaction involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature and yields the bis-TMS derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1,2-Benzenediol, 4-methyl, bis-TMS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The TMS groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the TMS groups.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted catechols
科学研究应用
1,2-Benzenediol, 4-methyl, bis-TMS has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for catechols.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Benzenediol, 4-methyl, bis-TMS involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It can also interact with enzymes and proteins, modulating their activity and function.
相似化合物的比较
1,2-Benzenediol, 4-methyl, bis-TMS can be compared with other similar compounds such as:
4-Methylcatechol: The parent compound without the TMS groups.
1,2-Benzenediol, bis-TMS: A similar compound without the methyl group.
1,4-Benzenediol, 2-methyl: Another methylated catechol derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of TMS groups, which provide distinct chemical properties and reactivity.
属性
CAS 编号 |
58048-03-6 |
|---|---|
分子式 |
C13H24O2Si2 |
分子量 |
268.50 g/mol |
IUPAC 名称 |
trimethyl-(4-methyl-2-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C13H24O2Si2/c1-11-8-9-12(14-16(2,3)4)13(10-11)15-17(5,6)7/h8-10H,1-7H3 |
InChI 键 |
OZIRHEHKTRSGJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)


